molecular formula C5H3F2IO B6273027 2-(difluoromethyl)-5-iodofuran CAS No. 1401670-89-0

2-(difluoromethyl)-5-iodofuran

Cat. No. B6273027
CAS RN: 1401670-89-0
M. Wt: 244
InChI Key:
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Description

The compound “2-(difluoromethyl)-5-iodofuran” likely belongs to the class of organofluorine compounds. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. They are known for their high stability and unique properties, which make them useful in various fields such as pharmaceuticals, agrochemicals, and materials science .


Synthesis Analysis

While specific synthesis methods for “2-(difluoromethyl)-5-iodofuran” were not found, difluoromethylation reactions have been studied extensively. These reactions often involve the use of difluoromethylation reagents and can be accomplished on aromatic and carbon-carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .


Chemical Reactions Analysis

Difluoromethylation reactions are a field of research that has benefited from the invention of multiple difluoromethylation reagents . These reactions can be accomplished on (hetero)aromatic and carbon-carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Scientific Research Applications

Late-Stage Functionalization in Medicinal Chemistry

2-(Difluoromethyl)-5-iodofuran: plays a significant role in the late-stage functionalization of pharmaceuticals. The introduction of a difluoromethyl group can significantly alter the metabolic stability and lipophilicity of therapeutic molecules . This compound, in particular, can be used to modify heteroaromatic rings, which are common in drug molecules, thereby enhancing their pharmacokinetic properties.

Development of Dual-Modal Imaging Probes

In the field of imaging, 2-(Difluoromethyl)-5-iodofuran is utilized for the development of dual-modal imaging probes. These probes are designed for applications like MRI and optical imaging, where the compound’s properties enable precise localization and visualization of biological processes .

Agrochemical Synthesis

The difluoromethyl group’s ability to improve the physical properties of compounds extends to agrochemicals as well2-(Difluoromethyl)-5-iodofuran can be used to synthesize novel agrochemicals with enhanced activity and stability, contributing to more effective pest control and crop protection strategies .

Material Science Applications

In material science, the incorporation of 2-(Difluoromethyl)-5-iodofuran into polymers and other materials can impart desirable characteristics such as increased resistance to degradation and improved performance under various environmental conditions .

Protein Labeling in Biochemistry

A particularly exciting application of 2-(Difluoromethyl)-5-iodofuran is in the site-selective labeling of proteins. This allows for the detailed study of protein function and interaction, which is crucial for understanding biological mechanisms and developing targeted therapies .

Synthesis of Fluorinated Biomolecules

The compound is also instrumental in synthesizing fluorinated biomolecules. Due to the similarity between the difluoromethyl group and hydroxyl or thiol groups, it can be used to create analogs of naturally occurring biomolecules, which can have unique biological activities .

Photocatalytic Reactions in Organic Synthesis

2-(Difluoromethyl)-5-iodofuran: finds use in photocatalytic reactions, particularly in the difluoromethylation of aromatic compounds and aliphatic multiple C–C bonds. This process is valuable for constructing complex organic molecules with precision and efficiency .

Non-Ozone Depleting Reagent Development

Lastly, the compound contributes to the development of non-ozone depleting reagents for various chemical synthesis processes. This is part of a broader effort to make chemical manufacturing more environmentally friendly .

Future Directions

Research in the field of difluoromethylation is ongoing, with recent advances streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Future research may focus on the development of new difluoromethylation reagents and methods, as well as the exploration of their applications in various fields .

properties

IUPAC Name

2-(difluoromethyl)-5-iodofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2IO/c6-5(7)3-1-2-4(8)9-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFNVDMAXUREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-iodofuran

CAS RN

1401670-89-0
Record name 2-(difluoromethyl)-5-iodofuran
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